N-methyl-3-bromo-5-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-bromo-5-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a methyl group attached to the nitrogen atom, and bromine and iodine atoms attached to the benzene ring. The unique combination of these substituents makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-bromo-5-iodoaniline typically involves multiple steps:
Nitration: The benzene ring is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination and Iodination: The amine group is then subjected to bromination and iodination to introduce the bromine and iodine atoms at the desired positions.
Methylation: Finally, the amine group is methylated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-bromo-5-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anilines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-methyl-3-bromo-5-iodoaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-bromo-5-iodoaniline involves its interaction with various molecular targets and pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to different biomolecules. The methyl group attached to the nitrogen atom can also affect its overall chemical properties and interactions .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-bromoaniline
- N-methyl-5-iodoaniline
- 3-bromo-5-iodoaniline
Uniqueness
N-methyl-3-bromo-5-iodoaniline is unique due to the specific combination of substituents on the benzene ring. This combination can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and iodine atoms can enhance its reactivity in certain types of chemical reactions .
Properties
Molecular Formula |
C7H7BrIN |
---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
3-bromo-5-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |
InChI Key |
ZGAQWLWOPGOGJV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.